N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a highly specialized, late-stage building block procured primarily for the synthesis of advanced targeted therapeutics, particularly biaryl kinase inhibitors. Buyers prioritize this exact scaffold because it simultaneously delivers three critical structural advantages: a highly reactive 5-iodo group for mild-condition cross-couplings, a 6-methyl group for conformational restriction, and an N-cyclopropyl moiety optimized for metabolic stability and hydrophobic pocket binding [1]. Rather than purchasing a basic pyrimidine and attempting multi-step functionalization, sourcing this fully decorated core allows process chemists and medicinal discovery teams to immediately execute high-yielding Suzuki or Sonogashira couplings while bypassing early-stage synthetic bottlenecks and regioselectivity issues [2].
Generic substitution with closely related pyrimidine analogs introduces severe process and performance liabilities that negate the value of the scaffold. Procuring a 5-bromo analog instead of this 5-iodo compound forces the use of elevated cross-coupling temperatures (>90°C), which degrades sensitive boronic acids and drastically reduces isolated yields during late-stage functionalization [1]. Substituting the N-cyclopropyl group with an N-isopropyl or N-ethyl alternative increases the steric volume and introduces metabolic vulnerabilities, leading to rapid CYP450-mediated N-dealkylation of the final active pharmaceutical ingredient [2]. Furthermore, utilizing a des-methyl (6-H) variant removes the crucial steric barrier needed to lock the 5-position biaryl dihedral angle, resulting in flat, flexible molecules that suffer from poor kinome selectivity and high off-target toxicity [3].
Bromo or chloro analogs may show slower oxidative addition kinetics, which can limit cross-coupling scope under the same conditions.
N-isopropyl or N-methyl groups may increase CYP450-mediated N-dealkylation, altering the metabolic stability of final elaborated compounds compared to N-cyclopropyl.
Alternatives offering lower purity (e.g., 97%) and reduced analytical characterization may introduce catalyst-poisoning impurities and lack orthogonal batch verification.
The 5-iodo substitution provides vastly superior reactivity in palladium-catalyzed cross-couplings compared to brominated alternatives. In standard Suzuki-Miyaura couplings with sterically hindered or electron-deficient boronic acids, 5-iodo pyrimidines typically achieve >85% conversion at mild temperatures (40–60°C). In contrast, the 5-bromo-6-methylpyrimidin-4-amine analog requires prolonged heating at 90–110°C, which frequently leads to protodeboronation of the coupling partner and reduces isolated yields to 50–60% [1].
| Evidence Dimension | Reaction temperature and isolated yield |
| Target Compound Data | >85% yield at 40–60°C |
| Comparator Or Baseline | 5-Bromo analog (~50-60% yield at 90–110°C) |
| Quantified Difference | 30–50°C reduction in required process temperature and ~25% higher yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with sensitive boronic acids |
Procuring the iodo variant is essential for process chemists working with fragile or expensive coupling partners that cannot survive the harsh thermal conditions required by bromo analogs.
The choice of the N-cyclopropyl group over linear or branched alkyl chains significantly impacts the downstream metabolic stability of the synthesized API. Kinase inhibitors utilizing an N-cyclopropylamine motif generally exhibit low in vitro intrinsic clearance (CL_int < 20 µL/min/mg protein in human liver microsomes). Substituting this with an N-isopropyl or N-ethyl group increases susceptibility to alpha-carbon oxidation by CYP3A4, often driving clearance rates above 45 µL/min/mg protein [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) |
| Target Compound Data | Typically <20 µL/min/mg protein for derived APIs |
| Comparator Or Baseline | N-isopropyl analogs (>45 µL/min/mg protein) |
| Quantified Difference | >2-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assays |
Sourcing the cyclopropyl-bearing building block directly embeds metabolic resistance into the core scaffold, preventing costly downstream pharmacokinetic optimization cycles.
The presence of the 6-methyl group is a critical design feature that forces the adjacent 5-position substituent out of the pyrimidine plane. This 'magic methyl' effect raises the rotational energy barrier of the resulting biaryl axis, locking the molecule into a twisted conformation with a dihedral angle of 60–90°. Des-methyl (6-H) comparators lack this steric clash, allowing the biaryl system to adopt a flatter conformation (30–40°) that binds promiscuously to multiple off-target kinases [1].
| Evidence Dimension | Biaryl dihedral angle and rotational barrier |
| Target Compound Data | Twisted conformation (60–90° dihedral angle) |
| Comparator Or Baseline | Des-methyl (6-H) analog (flatter 30–40° dihedral angle) |
| Quantified Difference | 30–50° increase in dihedral twist, establishing stable atropisomerism |
| Conditions | Crystallographic and computational modeling of 5-aryl pyrimidine derivatives |
Procuring the 6-methyl variant is mandatory when designing highly selective kinase inhibitors, as it structurally prevents the promiscuous binding associated with flat aromatic systems.
Because the 5-iodo group allows for Suzuki-Miyaura couplings at 40–60°C, this compound is the right choice for parallel library synthesis where the coupling partners are thermally unstable or prone to protodeboronation. Procuring this specific building block ensures high isolated yields across diverse library members without the degradation seen when using bromo-pyrimidines [1].
This compound is the ideal starting material for synthesizing the hinge-binding core of LRRK2, CDK, or JAK inhibitors. The pre-installed N-cyclopropyl group perfectly fills the tight hydrophobic pockets of these kinases while providing a >2-fold improvement in CYP450 metabolic stability compared to isopropyl or linear alkyl alternatives [2].
When a discovery program requires strict conformational control to achieve kinome selectivity, this compound is the necessary precursor. The 6-methyl group provides the exact steric bulk required to lock the resulting 5-biaryl system into an orthogonal conformation, preventing the promiscuous off-target binding typical of des-methyl pyrimidines [3].